![molecular formula C22H49N5O B14446996 Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- CAS No. 74051-83-5](/img/structure/B14446996.png)
Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-: is a complex organic compound characterized by its long aliphatic chain and multiple amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- typically involves the reaction of tetradecanoic acid with a series of ethylenediamine derivatives. The process generally includes:
Activation of Tetradecanoic Acid: This step involves converting tetradecanoic acid into a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride.
Amidation Reaction: The activated tetradecanoic acid is then reacted with ethylenediamine derivatives under controlled conditions to form the desired amide. This step often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming various oxidized derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The multiple amine groups make the compound susceptible to substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Oxidized amine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine or amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the study of protein-ligand interactions.
- Used in the development of biomimetic materials.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Applied in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- involves its interaction with various molecular targets, primarily through hydrogen bonding and electrostatic interactions. The multiple amine groups allow it to form stable complexes with metal ions and other molecules, influencing biochemical pathways and processes.
Comparación Con Compuestos Similares
- Octadecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
Comparison:
- Chain Length: Tetradecanamide has a 14-carbon chain, whereas octadecanamide and dodecanamide have 18 and 12-carbon chains, respectively. This difference in chain length affects their physical properties, such as melting point and solubility.
- Chemical Reactivity: The presence of multiple amine groups in all these compounds makes them highly reactive, but the specific reactivity can vary based on the chain length and the spatial arrangement of the functional groups.
- Applications: While all these compounds have similar applications in chemistry and industry, their specific uses can vary based on their physical and chemical properties.
This detailed article provides a comprehensive overview of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
74051-83-5 |
|---|---|
Fórmula molecular |
C22H49N5O |
Peso molecular |
399.7 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C22H49N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(28)27-21-20-26-19-18-25-17-16-24-15-14-23/h24-26H,2-21,23H2,1H3,(H,27,28) |
Clave InChI |
XEBAOWPFXXTTNB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
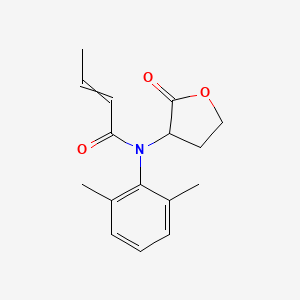


![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)

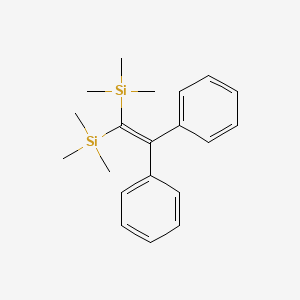

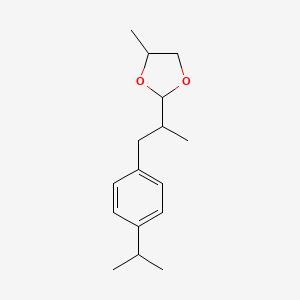
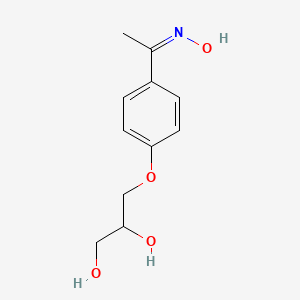
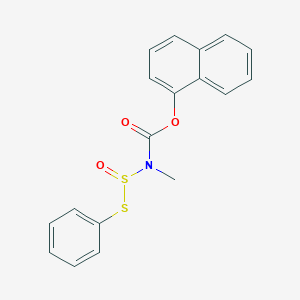
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)

